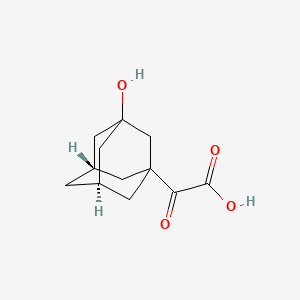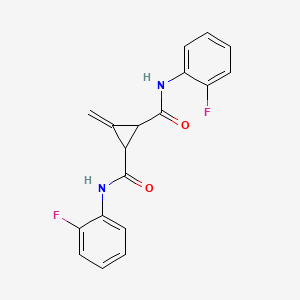
4H-1,3-Thiazin-4-one, 3-acetyltetrahydro-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazin-4-one, 3-acetyltetrahydro-2-thioxo- is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Thiazin-4-one, 3-acetyltetrahydro-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of a thioamide with an α,β-unsaturated carbonyl compound. The reaction proceeds through a cyclization mechanism facilitated by acidic or basic catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace substituents on the thiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preliminary studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 4H-1,3-Thiazin-4-one, 3-acetyltetrahydro-2-thioxo- is often attributed to its ability to interact with biological targets through hydrogen bonding and π-π interactions. The sulfur and nitrogen atoms in the thiazine ring can form hydrogen bonds with enzyme active sites, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds also contain a thiazine ring but differ in the substitution pattern and the presence of additional aromatic rings.
Thiazolidinones: These are five-membered ring analogs with similar sulfur and nitrogen atoms but differ in ring size and reactivity.
Uniqueness: 4H-1,3-Thiazin-4-one, 3-acetyltetrahydro-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 4H-1,3-Thiazin-4-one, 3-acetyltetrahydro-2-thioxo-, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
Molecular Formula |
C6H7NO2S2 |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
3-acetyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C6H7NO2S2/c1-4(8)7-5(9)2-3-11-6(7)10/h2-3H2,1H3 |
InChI Key |
AWVIJKDMCQCABP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CCSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B15350976.png)
![Methyl 3-(3-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-9-yl)phenyl ether](/img/structure/B15350988.png)
![Ethyl 4-[({[4-oxo-6-(trifluoromethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15350989.png)
![4-[1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B15350990.png)




![3-Ethyl-2-[2-(5-nitro-furan-2-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B15351036.png)
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15351039.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B15351041.png)

![[(1R,2S,3R,4R,6R,8S,9S,10R,11R,14R,15R)-2,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B15351053.png)
![4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione](/img/structure/B15351061.png)
